molecular formula C17H18BrClN2O2S B12498460 N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine

N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine

Katalognummer: B12498460
Molekulargewicht: 429.8 g/mol
InChI-Schlüssel: GBQVNYZTTROLBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with bromophenyl and chlorophenylsulfonyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the bromophenyl and chlorophenylsulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or chlorophenylsulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or dehalogenated products.

    Substitution: Formation of new substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Bromo-N-(4-chlorophenyl)aniline: Shares structural similarities but differs in the functional groups attached to the piperidine ring.

    4-(4-chlorophenyl)piperidin-4-ol: Another piperidine derivative with different substituents.

Uniqueness

N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine is unique due to its specific combination of bromophenyl and chlorophenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Eigenschaften

Molekularformel

C17H18BrClN2O2S

Molekulargewicht

429.8 g/mol

IUPAC-Name

N-(4-bromophenyl)-1-(4-chlorophenyl)sulfonylpiperidin-4-amine

InChI

InChI=1S/C17H18BrClN2O2S/c18-13-1-5-15(6-2-13)20-16-9-11-21(12-10-16)24(22,23)17-7-3-14(19)4-8-17/h1-8,16,20H,9-12H2

InChI-Schlüssel

GBQVNYZTTROLBN-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1NC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.